N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1-(1,4-dimethylpiperazin-2-yl)ethanamine
Description
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1-(1,4-dimethylpiperazin-2-yl)ethanamine is a synthetic organic compound that features a pyran ring and a piperazine ring
Properties
IUPAC Name |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1-(1,4-dimethylpiperazin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-12(14-11-16(2)7-8-17(14)3)15-10-13-6-4-5-9-18-13/h5,9,12-15H,4,6-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOUDLLYZNVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCN1C)C)NCC2CCC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1-(1,4-dimethylpiperazin-2-yl)ethanamine typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as a dihydroxy compound.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.
Final Coupling: The final step involves coupling the pyran and piperazine moieties through a suitable linker, such as an ethanamine group, using standard amide or amine coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1-(1,4-dimethylpiperazin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogenated compounds and strong acids or bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential pharmaceutical agent or precursor in drug development.
Industry: As a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1-(1,4-dimethylpiperazin-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1-(1-methylpiperazin-2-yl)ethanamine
- N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1-(1,4-dimethylpiperazin-2-yl)propanamine
Uniqueness
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1-(1,4-dimethylpiperazin-2-yl)ethanamine is unique due to its specific combination of the pyran and piperazine rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing novel pharmaceuticals or chemical probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
